

# An In-depth Technical Guide to 4-tert-Butyltoluene (CAS: 98-51-1)

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## Compound of Interest

Compound Name: 4-tert-Butyltoluene

Cat. No.: B018130

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## Introduction

**4-tert-Butyltoluene** (TBT), also known as p-tert-butyltoluene, is an aromatic hydrocarbon characterized by a toluene molecule substituted with a tert-butyl group at the para position.<sup>[1]</sup> This colorless to pale yellow liquid possesses a distinctive aromatic odor and is a key intermediate in the synthesis of a wide range of specialty chemicals.<sup>[1]</sup> Its applications span various industries, including the production of resins, fragrances, and, significantly, as a precursor in the synthesis of pharmaceuticals and biologically active compounds.<sup>[2][3]</sup> This guide provides a comprehensive technical overview of **4-tert-butyltoluene**, including its chemical and physical properties, synthesis and analytical methodologies, toxicological profile, and its role as a precursor in the development of bioactive molecules.

## Chemical and Physical Properties

The presence of the tert-butyl group on the toluene ring imparts specific physical and chemical characteristics to the molecule, such as enhanced stability.<sup>[1]</sup> A summary of its key properties is presented in the tables below.

### Table 1: General and Physical Properties

| Property                              | Value                           | Reference(s) |
|---------------------------------------|---------------------------------|--------------|
| CAS Number                            | 98-51-1                         | [1]          |
| Molecular Formula                     | C <sub>11</sub> H <sub>16</sub> | [1]          |
| Molecular Weight                      | 148.24 g/mol                    | [1]          |
| Appearance                            | Colorless to pale yellow liquid | [1]          |
| Odor                                  | Aromatic, gasoline-like         | [4]          |
| Density                               | 0.858 g/mL at 25 °C             | [4]          |
| Boiling Point                         | 191-194 °C                      | [4]          |
| Melting Point                         | -52 °C                          | [4]          |
| Flash Point                           | 54 °C (130 °F)                  | [5]          |
| Vapor Pressure                        | 0.68 mmHg at 20 °C              | [4]          |
| Refractive Index (n <sup>20</sup> /D) | 1.490 - 1.492                   | [5]          |
| Solubility                            | Insoluble in water              | [4]          |

## Table 2: Spectral Data

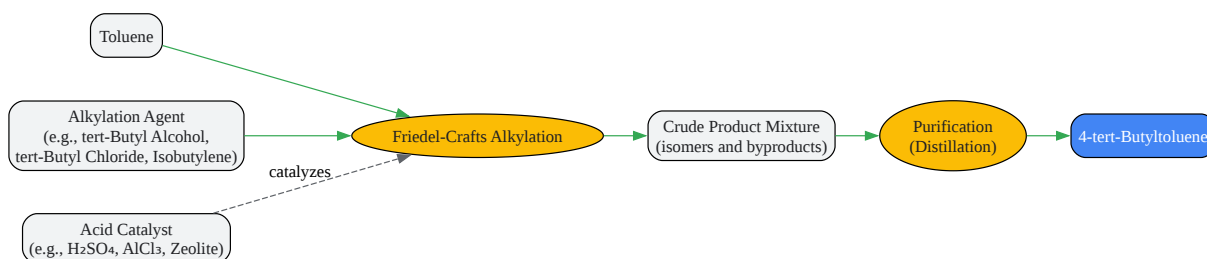
| Spectroscopic Data         | Key Features and Values   |
|----------------------------|---|
| $^1\text{H}$ NMR           | The spectrum is characterized by a singlet for the nine protons of the tert-butyl group, a singlet for the three methyl protons, and two doublets for the four aromatic protons, indicative of a para-substituted benzene ring. |
| $^{13}\text{C}$ NMR        | The spectrum shows distinct signals for the methyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the four unique carbons of the aromatic ring.  |
| Mass Spectrometry (MS)     | The mass spectrum typically shows a molecular ion peak ( $\text{M}^+$ ) and a prominent fragment corresponding to the loss of a methyl group.   |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, and bands corresponding to the aromatic ring substitution pattern.  |

**Table 3: Toxicological Data**

| Endpoint                      | Species          | Value                                    | Reference(s) |
|-------------------------------|------------------|--|--------------|
| LD <sub>50</sub> (Oral)       | Rat              | 1555 mg/kg                               | [5]          |
| LD <sub>50</sub> (Oral)       | Rabbit           | 1728 mg/kg                               | [5]          |
| LD <sub>50</sub> (Oral)       | Mouse            | 778 mg/kg                                | [5]          |
| LD <sub>50</sub> (Dermal)     | Rabbit           | 16934 mg/kg                              | [5]          |
| LC <sub>50</sub> (Inhalation) | Rat              | 165 ppm / 8 hr                           | [6]          |
| Genotoxicity                  | In vitro/In vivo | Not genotoxic                            | [1]          |
| Skin Sensitization            | -                | No safety concerns at current use levels | [1]          |

## Synthesis and Manufacturing

The primary industrial synthesis of **4-tert-butyltoluene** is achieved through the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction can be carried out using various alkylating agents and catalysts.



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General synthesis workflow for **4-tert-butyltoluene**.

## Experimental Protocol: Vapor-Phase tert-Butylation of Toluene with tert-Butyl Alcohol

This protocol is based on the vapor-phase alkylation of toluene using tert-butyl alcohol over a solid acid catalyst, which offers environmental benefits over traditional liquid acid catalysts.[7]  
[8]

Materials and Equipment:

- Toluene (analytical reagent grade)
- tert-Butyl alcohol (TBA) (analytical reagent grade)
- Ultra-stable Y (USY) zeolite catalyst (20-40 mesh)

- Fixed-bed, down-flow, integral stainless steel reactor
- Furnace with temperature controller
- Micro-flow pump
- Chilled water condenser
- Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., SE-30)

#### Procedure:

- Catalyst Preparation: Calcine the USY zeolite catalyst at 550 °C for 3 hours prior to the reaction.
- Reactor Setup: Place approximately 2 g of the calcined catalyst at the center of the reactor, supported by quartz wool.
- Reaction Conditions:
  - Set the reaction temperature to 120 °C.
  - Prepare a liquid feed mixture of toluene and TBA with a molar ratio of 2:1.
  - Set the liquid space velocity to 2 mL/g·h using the micro-flow pump.
- Reaction Execution:
  - Carry out the reaction at atmospheric pressure.
  - The reaction products are passed through the chilled water condenser to be liquefied.
  - Collect samples of the condensed product at regular intervals for analysis.
- Product Analysis:
  - Analyze the collected samples by GC-FID to determine the conversion of toluene and the selectivity for **4-tert-butyltoluene**.

- Purification: The desired **4-tert-butyltoluene** can be purified from the product mixture by fractional distillation.

## Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of **4-tert-butyltoluene** in various matrices.

## Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of aromatic hydrocarbons, which can be adapted for **4-tert-butyltoluene**.

### Equipment and Conditions:

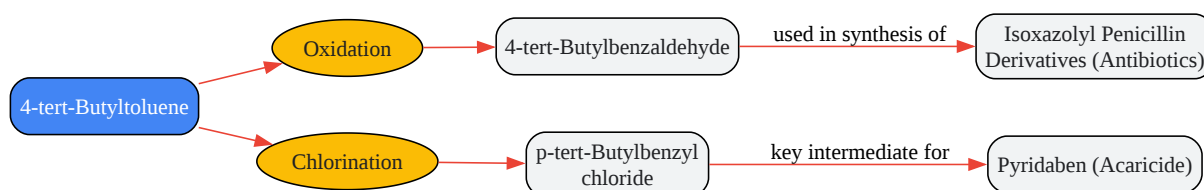
- Gas Chromatograph: Equipped with a split/splitless injector.
- Column: HP-5MS (or equivalent) capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).[\[4\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
- Injector Temperature: 270 °C.
- Oven Program: 60 °C for 1 min, then ramp at 12 °C/min to 210 °C, then at 8 °C/min to the final temperature.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of **4-tert-butyltoluene**.

### Sample Preparation:

- Prepare samples by dissolving in a suitable solvent (e.g., dichloromethane or hexane).
- Add an appropriate internal standard for quantification.
- Inject a small volume (e.g., 1-2 µL) into the GC-MS system.

## Applications in Drug Development and Biological Activity

While **4-tert-butyltoluene** itself has limited direct pharmaceutical applications, it serves as a crucial starting material for the synthesis of several biologically active molecules. Its primary role is as a precursor to more functionalized intermediates, such as 4-tert-butylbenzaldehyde and p-tert-butylbenzyl chloride.[9][10]



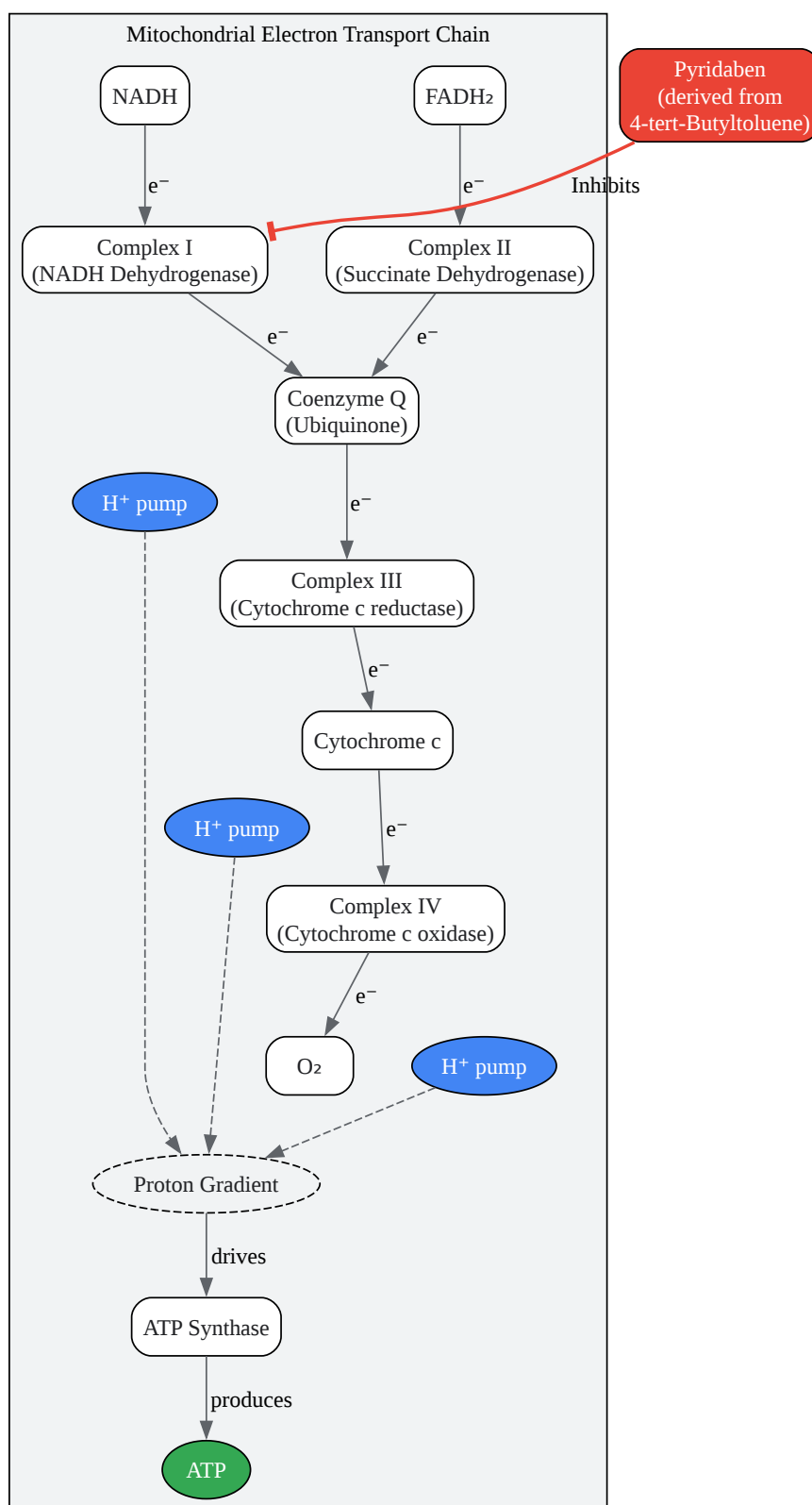
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Role of **4-tert-butyltoluene** as a precursor in synthesis.

### Precursor to Pyridaben: A Mitochondrial Complex I Inhibitor

A significant application of **4-tert-butyltoluene** in the context of biologically active molecules is its use in the synthesis of the acaricide Pyridaben. **4-tert-Butyltoluene** is first converted to p-tert-butylbenzyl chloride, a key intermediate in the one-pot synthesis of Pyridaben.[9][11]

Pyridaben exerts its biological effect by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3][6][7] This inhibition disrupts cellular respiration and ATP production, leading to cellular death.[1][7] The IC<sub>50</sub> of Pyridaben for Complex I inhibition has been reported to be in the range of 1.7-2.2 μM.[3][6]



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